molecular formula C13H16N4O2 B1421992 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride CAS No. 1255147-50-2

3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride

Cat. No.: B1421992
CAS No.: 1255147-50-2
M. Wt: 260.29 g/mol
InChI Key: DKMWHVLTNLBTQH-UHFFFAOYSA-N
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Description

3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The synthesis begins with the formation of the 1,2,4-triazole ring. This can be achieved by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Cyclization: The triazole intermediate is then cyclized with a pyridine derivative to form the triazolopyridine core.

    Amination: The cyclopentylmethylamine is introduced through nucleophilic substitution, often using a suitable leaving group on the triazolopyridine.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, potentially yielding amine or alcohol derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the amino group or the carboxylic acid moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation Products: Nitroso derivatives, nitro derivatives.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted triazolopyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.

Medicine

Medically, this compound is investigated for its therapeutic potential. Its structural features suggest it could be developed into drugs that target specific enzymes or receptors, offering new treatments for diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, while the amino group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with broad applications in pharmaceuticals.

    Triazolopyridine Derivatives: Compounds with similar core structures but different substituents, offering varied biological activities.

    Cyclopentylamine Derivatives: Compounds with the cyclopentylamine moiety, used in different therapeutic areas.

Uniqueness

3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is unique due to its specific combination of a triazole ring, a pyridine ring, and a cyclopentylmethylamino group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

3-(cyclopentylmethylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-12(19)10-6-3-7-17-11(10)15-16-13(17)14-8-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,14,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMWHVLTNLBTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC2=NN=C3N2C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
Reactant of Route 2
3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
Reactant of Route 3
3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
Reactant of Route 4
3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride

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